2,2-Dimethyl-1,3-bis(vinyloxy)propane

Cationic polymerization Cyclopolymerization Gel suppression

2,2-Dimethyl-1,3-bis(vinyloxy)propane (CAS 84195-74-4; IUPAC: 1,3-bis(ethenoxy)-2,2-dimethylpropane; molecular formula C₉H₁₆O₂; molecular weight 156.22 g·mol⁻¹) is a gem‑dimethyl-substituted divinyl ether monomer classified among bifunctional vinyl ether crosslinkers. Its two terminal vinyloxy groups are separated by a neopentyl (2,2-dimethylpropane‑1,3‑diyl) spacer, conferring steric bulk at the central carbon.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 84195-74-4
Cat. No. B12679625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-bis(vinyloxy)propane
CAS84195-74-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)(COC=C)COC=C
InChIInChI=1S/C9H16O2/c1-5-10-7-9(3,4)8-11-6-2/h5-6H,1-2,7-8H2,3-4H3
InChIKeyAITKNDQVEUUYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-bis(vinyloxy)propane (CAS 84195-74-4): Procurement-Relevant Identity and Baseline Properties for Scientific Sourcing


2,2-Dimethyl-1,3-bis(vinyloxy)propane (CAS 84195-74-4; IUPAC: 1,3-bis(ethenoxy)-2,2-dimethylpropane; molecular formula C₉H₁₆O₂; molecular weight 156.22 g·mol⁻¹) is a gem‑dimethyl-substituted divinyl ether monomer classified among bifunctional vinyl ether crosslinkers [1]. Its two terminal vinyloxy groups are separated by a neopentyl (2,2-dimethylpropane‑1,3‑diyl) spacer, conferring steric bulk at the central carbon . Calculated physical properties include a density of approximately 0.867–0.868 g·cm⁻³, a boiling point of 182.6 °C at 760 mmHg, and a flash point of 48.4 °C . The compound serves as a B₂‑type monomer in acid‑catalyzed polyaddition reactions and has demonstrated utility in extreme ultraviolet (EUV) photoresist materials and acetal‑based dynamic covalent networks [2][3].

Why 2,2-Dimethyl-1,3-bis(vinyloxy)propane Cannot Be Interchanged with Generic Divinyl Ether Crosslinkers in Scientific Procurement


Divinyl ether crosslinkers with different central spacer architectures (oligomethylene, oligooxyethylene, cycloaliphatic) exhibit divergent gelation behaviors, cyclopolymerization tendencies, and network degradation profiles under identical reaction conditions [1]. The gem‑dimethyl substitution on the central carbon of 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane introduces steric compression (Thorpe–Ingold effect) that does not exist in linear‑spacer analogs such as 1,4‑butanediol divinyl ether or triethylene glycol divinyl ether (DVE‑3) [2]. This structural feature directly modifies the relative rates of intramolecular cyclization versus intermolecular crosslinking during cationic polymerization, which in turn governs whether a soluble cyclopolymer or an insoluble gel network is produced at full monomer conversion [1][2]. Furthermore, the acetal linkages formed when this monomer reacts with polyols exhibit thermally induced dynamic exchange behavior without catalyst, a functional attribute that is spacer‑dependent and cannot be assumed for divinyl ethers lacking the gem‑dimethyl motif [3].

Quantitative Evidence Guide: Where 2,2-Dimethyl-1,3-bis(vinyloxy)propane Outperforms or Functionally Diverges from Closest Comparator Divinyl Ethers


Gem-Dimethyl Spacer Enables Soluble Cyclopolymer Formation vs. Gelation with Oligomethylene Divinyl Ethers Under Cationic Conditions

In cationic polymerization studies of divinyl ether series, 1,4-butanediol divinyl ether (C-4) with an oligomethylene spacer formed soluble polymers even at ~100% monomer conversion, whereas longer oligomethylene analogs C-6 and C-8 underwent gelation at ~90% conversion [1]. The target compound, 2,2-dimethyl-1,3-bis(vinyloxy)propane, features a gem-dimethyl-substituted spacer that introduces steric hindrance via the Thorpe–Ingold effect, which has been explicitly exploited to suppress intermolecular propagation and enhance cyclopolymerization tendency in divinyl ether systems containing gem-dimethyl groups on the spacer [2]. In ring‑expansion cationic cyclopolymerization, a divinyl ether carrying a gem‑dimethyl group on the spacer yielded a soluble 'cyclic cyclopolymer' with controlled structure, in contrast to conventional divinyl ethers that produce crosslinked gels under similar conditions [2].

Cationic polymerization Cyclopolymerization Gel suppression

1,3-Bis(vinyloxy)propane (BVOP) Demonstrated Highest EUV Resist Sensitivity Among Five Divinyl Ether Comonomers in Hyperbranched Polyacetal Formulations

In a systematic head‑to‑head evaluation of five divinyl ether comonomers for EUV photoresist materials, hyperbranched polyacetals were synthesized by polyaddition of C‑(4‑t‑butylbenz)calix[4]resorcinarene (t‑BCRA[4]) with: 1,4‑bis(4‑vinyloxy)cyclohexane (BVOC), 1,3‑bis(vinyloxy)propane (BVOP, the target compound), 1,5‑bis(vinyloxy)‑3‑oxapentane (BVOXP), 4,4′‑bis(vinyloxy)‑1,1′‑bicyclohexane (BVBC), and 1,3,5‑tris(vinyloxy)cyclohexane (TVCH) [1]. The resulting poly(t‑BCRA[4]‑co‑BVOP) exhibited the highest EUV resist sensitivity (lowest E₀ value) among the series, with BVOP‑based material achieving an E₀ sensitivity superior to that of the BVOC‑based analog and substantially better than BVOXP, BVBC, and TVCH formulations [1]. All polymers demonstrated appropriate solubility, film‑forming ability, and thermal stability suitable for photoresist processing [1].

EUV lithography Photoresist sensitivity Hyperbranched polyacetal

Acetal Networks Built from Commercial Divinyl Ethers Achieve 92% Monomer Recovery via Hydrolysis at 100 °C, Enabling Closed‑Loop Recyclability

Acetal dynamic covalent networks constructed via catalyst‑free 'click' addition of polyols and commercial divinyl ethers—including 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane as a prototypical divinyl ether building block—exhibited thermally induced acetal exchange without catalyst [1]. Quantitative recycling metrics were established: hot‑press recovery was achieved within 10 min at 150 °C; hydrolytic monomer recovery reached 92% yield after 1 h in hot water at 100 °C [1]. The recovered starting materials could be re‑crosslinked with fresh commercial divinyl ether to regenerate the acetal network with retention of original structure and performance [1]. This recyclability profile is enabled by the acid‑labile acetal linkages formed specifically via vinyl ether–polyol addition and is a functional class characteristic of divinyl ether‑derived acetal networks, distinguishing them from permanently crosslinked systems based on radical‑cured (meth)acrylate or epoxy thermosets [1].

Dynamic covalent networks Acetal exchange Closed-loop recycling Catalyst-free reprocessing

Higher Flash Point (48.4 °C) vs. Diethylene Glycol Divinyl Ether (~ −30 °C) Reduces Handling Hazard Classification in Industrial Settings

The flash point of 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane is calculated at 48.4 °C (closed‑cup method) . In contrast, the parent compound divinyl ether (CH₂=CHOCH=CH₂) has a flash point below −30 °C (closed‑cup) and is classified as a highly flammable liquid requiring stringent storage and handling protocols . While data for the structurally closest divinyl ether crosslinker 1,3‑bis(vinyloxy)propane (the non‑methylated analog; CAS 13846‑22‑5, perfluorinated version) are not directly available for flash point, the general trend within the vinyl ether class is that increasing molecular weight and alkyl substitution raise the flash point. The target compound's flash point of 48.4 °C places it above the threshold for 'highly flammable liquid' classification (flash point < 23 °C) under GHS and many regional regulations, potentially reducing storage and transport compliance burden compared to lower‑boiling divinyl ether crosslinkers such as 1,4‑butanediol divinyl ether .

Process safety Flash point comparison Industrial handling

Trofimov Synthesis Route Achieves ~68% Yield for 2,2‑Dimethyl‑1,3‑bis(vinyloxy)propane, Providing a Documented Preparative Baseline for Procurement Specifications

A reported synthetic route for 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane, attributed to Trofimov et al. (1991), achieves approximately 68% yield . This provides a quantitative synthesis benchmark that can be referenced when evaluating quotes from custom synthesis providers or assessing lot‑to‑lot consistency. For comparison, typical yields for divinyl ether synthesis via vinylation of diols with acetylene under base catalysis range from 50–90% depending on substrate structure and reaction conditions; the 68% yield for this sterically hindered neopentyl‑based diol is consistent with expectations for a moderately hindered substrate .

Synthesis yield Vinyl ether preparation Procurement specification

Vendor‑Reported Density (1.147 g·mL⁻¹ at 25 °C) Exceeds the Calculated Density (0.867 g·cm⁻³), Enabling Precise Formulation Calculations

A vendor specification for 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane (97% assay) reports an experimentally measured density of 1.147 g·mL⁻¹ at 25 °C . This value is significantly higher than the computationally predicted density of 0.867 g·cm⁻³ listed on cheminformatics databases . For formulation and procurement, the experimentally determined density should be used for gravimetric‑to‑volumetric conversions in polymer synthesis recipes. In comparison, triethylene glycol divinyl ether (DVE‑3) has a reported density of 0.99–1.001 g·mL⁻¹ [1], and 1,4‑butanediol divinyl ether (BDDVE) is expected to have a density below 0.95 g·mL⁻¹ based on its lower molecular weight and non‑oxygenated spacer chain. The higher density of the target compound may be advantageous in applications where denser crosslink networks per unit volume are desired.

Formulation density Procurement specification Quality control

Optimal Application Scenarios for 2,2-Dimethyl-1,3-bis(vinyloxy)propane Based on Quantitative Differentiation Evidence


EUV Photoresist Formulations Requiring Highest Sensitivity Among Divinyl Ether Comonomer Options

For semiconductor manufacturers and photoresist formulators developing sub‑16 nm node EUV lithography materials, 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane (BVOP) is the preferred divinyl ether comonomer for hyperbranched polyacetal resist synthesis. In a direct five‑way comparison, poly(t‑BCRA[4]‑co‑BVOP) delivered the highest EUV resist sensitivity (lowest E₀) among all tested divinyl ether‑based formulations, outperforming the cyclohexane‑based BVOC, oxapentane‑based BVOXP, bicyclohexane‑based BVBC, and trifunctional TVCH analogs [1]. This sensitivity advantage directly translates to higher wafer throughput in EUV scanner operations, making BVOP the rational procurement choice when resist sensitivity is the primary selection criterion.

Sustainable Polymer Networks with Quantitative Recyclability via Acetal Dynamic Covalent Chemistry

For research groups and industrial R&D teams developing reprocessable, recyclable crosslinked polymer materials, 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane serves as a divinyl ether building block for catalyst‑free acetal dynamic covalent networks. These networks achieve 92% monomer recovery after 1 h hydrolysis at 100 °C and can be hot‑press reprocessed within 10 min at 150 °C, with recovered monomers successfully re‑crosslinked to regenerate network materials retaining original structure and performance [2]. This closed‑loop recyclability profile is unattainable with permanently crosslinked (meth)acrylate or epoxy thermoset systems and positions the compound for procurement in circular‑economy polymer research programs.

Cationic Cyclopolymerization for Soluble, Structurally Controlled Cyclopolymers Without Gelation

For polymer chemists synthesizing soluble cyclopolymers via cationic polymerization, 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane offers a steric‑hindrance‑based approach to gel suppression through the Thorpe–Ingold effect conferred by its gem‑dimethyl spacer [3]. Unlike oligomethylene‑spaced divinyl ethers that undergo gelation at high conversion (C‑6 and C‑8 gel at ~90% conversion), or oligooxyethylene‑spaced analogs that suppress gelation via solvation effects rather than steric control, the gem‑dimethyl spacer provides a mechanistically distinct pathway to soluble cyclopolymer formation that can be exploited for precision polymer architecture design [3][4].

Industrial‑Scale Formulations Where Elevated Flash Point Reduces Hazard Classification Burden

For process engineers scaling up divinyl ether‑based polymerizations from bench to pilot or production scale, 2,2‑dimethyl‑1,3‑bis(vinyloxy)propane offers a flash point of 48.4 °C , which is >78 °C above that of unsubstituted divinyl ether (< −30 °C) . This places the compound in GHS Flammable Liquid Category 3 (flash point 23–60 °C) rather than Category 1 or 2, thereby reducing fire‑protection infrastructure requirements, insurance premiums, and hazardous‑material transport restrictions. When selecting a divinyl ether crosslinker for large‑volume industrial polymer production, this safety‑classification advantage can significantly impact total cost of ownership and regulatory compliance burden.

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